molecular formula C15H16F3N3O4 B2679678 Ethyl 2-(hydrazinocarbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate CAS No. 318237-91-1

Ethyl 2-(hydrazinocarbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate

Cat. No.: B2679678
CAS No.: 318237-91-1
M. Wt: 359.305
InChI Key: DNIWNXWOSLJJSB-UHFFFAOYSA-N
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Description

Ethyl 2-(hydrazinocarbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate is a complex organic compound characterized by its unique structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(hydrazinocarbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. Key steps may include the formation of the cyclopropane ring, introduction of the trifluoromethyl group, and subsequent hydrazinocarbonylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, optimized reaction conditions, and purification techniques to achieve high yields and purity. The process may also include the use of catalysts and specific solvents to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the hydrazine and trifluoromethyl moieties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides and amines.

Major Products Formed: The reactions can yield various products, including derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Ethyl 2-(hydrazinocarbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate may be used in the study of enzyme inhibitors or as a probe in biochemical assays.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals or as a component in drug formulations. Its biological activity may be explored for therapeutic purposes.

Industry: In the industrial sector, this compound can be utilized in the development of advanced materials, coatings, and other chemical products.

Mechanism of Action

The mechanism by which Ethyl 2-(hydrazinocarbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses or chemical transformations.

Molecular Targets and Pathways: The exact molecular targets and pathways depend on the specific application and context in which the compound is used. Research studies may identify these targets through experimental investigations.

Comparison with Similar Compounds

  • Ethyl 2-(hydrazinocarbonyl)-3-(phenylcarbamoyl)cyclopropanecarboxylate

  • Ethyl 2-(hydrazinocarbonyl)-3-(4-methylphenylcarbamoyl)cyclopropanecarboxylate

  • Ethyl 2-(hydrazinocarbonyl)-3-(3-nitrophenylcarbamoyl)cyclopropanecarboxylate

Uniqueness: Ethyl 2-(hydrazinocarbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

ethyl 2-(hydrazinecarbonyl)-3-[[3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O4/c1-2-25-14(24)11-9(10(11)13(23)21-19)12(22)20-8-5-3-4-7(6-8)15(16,17)18/h3-6,9-11H,2,19H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIWNXWOSLJJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(C1C(=O)NN)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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